molecular formula C10H7N B13495415 4-Ethynyl-3-methylbenzonitrile

4-Ethynyl-3-methylbenzonitrile

Cat. No.: B13495415
M. Wt: 141.17 g/mol
InChI Key: MDEQKJIRPDKBHO-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylbenzonitrile is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzonitrile with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the bromo and ethynyl groups.

Another method involves the use of a Grignard reagent, where 4-bromo-3-methylbenzonitrile is reacted with ethynylmagnesium bromide. This reaction also requires a palladium catalyst and proceeds under similar conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their high yield and selectivity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-ethynyl-3-methylbenzaldehyde.

    Reduction: The nitrile group can be reduced to form an amine, yielding 4-ethynyl-3-methylbenzylamine.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while alkylation reactions may use alkyl halides in the presence of a base.

Major Products

    Oxidation: 4-Ethynyl-3-methylbenzaldehyde

    Reduction: 4-Ethynyl-3-methylbenzylamine

    Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

4-Ethynyl-3-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Lacks the methyl group at the third position.

    3-Methylbenzonitrile: Lacks the ethynyl group at the fourth position.

    4-Methylbenzonitrile: Lacks the ethynyl group and has the methyl group at the fourth position.

Uniqueness

4-Ethynyl-3-methylbenzonitrile is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

4-ethynyl-3-methylbenzonitrile

InChI

InChI=1S/C10H7N/c1-3-10-5-4-9(7-11)6-8(10)2/h1,4-6H,2H3

InChI Key

MDEQKJIRPDKBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C#C

Origin of Product

United States

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